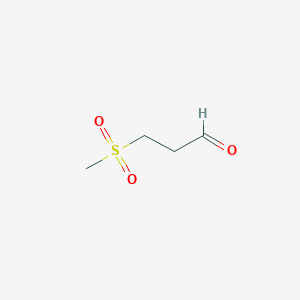
(1-Methoxycyclohexyl)methanol
Übersicht
Beschreibung
“(1-Methoxycyclohexyl)methanol” is a chemical compound with the molecular formula C8H16O2 . It is used in various applications in the chemical industry .
Synthesis Analysis
The synthesis of methanol, including “(1-Methoxycyclohexyl)methanol”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . The process involves detailed simulations with heat integration and techno-economic analyses .Molecular Structure Analysis
The molecular structure of “(1-Methoxycyclohexyl)methanol” consists of an oxygen atom bonded to a methoxy group and a cyclohexyl group .Chemical Reactions Analysis
The chemical reactions involving “(1-Methoxycyclohexyl)methanol” are complex and involve multiple steps. A detailed study has been conducted on the surface reaction kinetics of the methanol synthesis and the water gas shift reaction on Cu/ZnO/Al2O3 .Physical And Chemical Properties Analysis
“(1-Methoxycyclohexyl)methanol” has a molecular weight of 144.21 and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methanol, including “(1-Methoxycyclohexyl)methanol”, is an important C1 source in organic synthesis due to its low cost, abundance, and biodegradability . It can be used to synthesize high-value-added compounds, which is crucial for the development of new materials and pharmaceuticals .
Electrochemical and Photochemical Reactions
Methanol can be used in various electrochemical and photochemical reactions . These include methylation, methoxylation, hydroxymethylation, and cyclization under the conditions of light and electricity . This opens up possibilities for sustainable chemical production .
Power-to-Methanol Process
The power-to-methanol process is a promising application of methanol . This process involves electrolysis, methanol catalysts, kinetics, reactor designs and modelling, process integration, optimisation, and techno-economics . It’s a key part of the renewable energy sector .
Fuel for Direct Methanol Fuel Cells
Methanol can be used as a fuel for direct methanol fuel cells . Potential applications include transportation (cars, buses, trucks, and trains), portable devices such as laptops or smartphones, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .
Preservation of Biological Materials
Methanol is often used in the preservation of biological materials in association with other fixatives . It can be used for the preservation of DNA for molecular studies as well as for the preservation of cell morphology for morphometric analysis in filamentous cyanobacteria .
Production of Biochar
Apart from key product syngas, methanol can also result in biochar . Biochar has been widely researched for several applications, including heat and power generation, carbon sequestration, fertilizing, and various adsorption applications .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of methanol research include the development of new catalysts for the conversion of methane to methanol . Recent advances in the catalytic conversion of methane to methanol have been made, focusing on the challenges of traditional catalysts and the use of nanomaterials and metal-organic frameworks .
Wirkmechanismus
Target of Action
(1-Methoxycyclohexyl)methanol is a complex organic compound with a molecular weight of 144.21
Mode of Action
It’s known that methanol, a similar compound, plays dual roles in certain reactions: it is oxidized to formaldehyde (hcho) and functions as a nucleophile
Biochemical Pathways
Methanol is oxidized to formaldehyde, formate, and CO2, via three cyclic biochemical pathways: the ribulose monophosphate (RuMP) cycle, the serine pathway, and the Calvin-Benson-Bassham (CBB) cycle
Pharmacokinetics
It’s known that the compound has a storage temperature of 4°c, suggesting that it might have specific stability and storage requirements .
Action Environment
It’s known that the compound has a storage temperature of 4°c , suggesting that temperature might be an important environmental factor influencing its action
Eigenschaften
IUPAC Name |
(1-methoxycyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOCIZAHEZVEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclohexyl)methanol | |
CAS RN |
117637-11-3 | |
| Record name | (1-methoxycyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)









